2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
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Overview
Description
2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone is a complex organic compound that features a benzimidazole core, substituted with bromophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Sulfonylation: The benzimidazole core is then sulfonylated using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Thioether formation: The sulfonylated benzimidazole is reacted with a thiol derivative to introduce the thioether linkage.
Final coupling: The thioether intermediate is then coupled with 4-chlorophenyl ethanone under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be employed for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thioether groups are critical for its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone
- 2-((1-((4-methylphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone is unique due to the specific combination of bromophenyl and chlorophenyl groups, which can influence its reactivity and interaction with molecular targets. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylbenzimidazol-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2O3S2/c22-15-7-11-17(12-8-15)30(27,28)25-19-4-2-1-3-18(19)24-21(25)29-13-20(26)14-5-9-16(23)10-6-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETPXUNHGSTTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)Br)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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